2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone
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Overview
Description
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound has a unique structure that combines a benzimidazole ring with a phenyl group, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone typically involves the condensation of o-phenylenediamine with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole-2-carboxylic acid derivatives.
Reduction: Reduction of the compound can lead to the formation of benzimidazole-2-ylmethanol derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration and bromine for bromination.
Major Products Formed
Oxidation: Benzimidazole-2-carboxylic acid derivatives.
Reduction: Benzimidazole-2-ylmethanol derivatives.
Substitution: Nitro and halogenated derivatives of the phenyl group.
Scientific Research Applications
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Investigated for its anticancer properties, as it has shown activity against various cancer cell lines.
Industry: Used in the development of new materials, such as dyes and polymers
Mechanism of Action
The mechanism of action of 2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound acts as a protein kinase inhibitor. It binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways that are essential for cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzo[d]imidazol-2-yl)-1-phenylethanone: Lacks the ylidene group, making it less reactive in certain chemical reactions.
2-(1H-Benzo[d]imidazol-2-yl)-3-phenylpropanenitrile: Contains a nitrile group, which imparts different chemical properties and biological activities.
2-(1H-Benzo[d]imidazol-2-yl)-4-phenylbutanoic acid: Has a carboxylic acid group, making it more acidic and altering its solubility and reactivity
Uniqueness
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone is unique due to the presence of the ylidene group, which enhances its reactivity and allows for the formation of a wider range of derivatives. This structural feature also contributes to its potent biological activities, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C15H12N2O |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-1-phenylethenol |
InChI |
InChI=1S/C15H12N2O/c18-14(11-6-2-1-3-7-11)10-15-16-12-8-4-5-9-13(12)17-15/h1-10,18H,(H,16,17)/b14-10- |
InChI Key |
CGPAPRKKOZSXSW-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=NC3=CC=CC=C3N2)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N2)O |
Origin of Product |
United States |
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